FK-506 3'-Methyl Ether, also known by its chemical identifier 124554-16-1, is a derivative of FK-506, which is also referred to as tacrolimus or fujimycin. This compound is primarily produced by certain species of the bacterium Streptomyces. FK-506 3'-Methyl Ether exhibits potent immunosuppressive properties and is utilized in various scientific and medical applications, particularly in transplant medicine and research related to immune modulation.
FK-506 3'-Methyl Ether is classified as a macrolide antibiotic. It is derived from FK-506 through chemical modifications that enhance its pharmacological properties. The parent compound, FK-506, was first isolated from Streptomyces tsukubaensis and has been extensively studied for its ability to inhibit T-cell activation and cytokine production.
The synthesis of FK-506 3'-Methyl Ether typically involves several key steps:
Industrial production may utilize genetically engineered strains of Streptomyces optimized for high-yield fermentation processes, followed by chemical modifications to achieve the desired derivative .
FK-506 3'-Methyl Ether has a complex molecular structure characterized by a 23-membered macrolide ring. The core structure includes multiple functional groups that contribute to its biological activity. The molecular formula is , reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural features include:
The detailed stereochemistry of FK-506 3'-Methyl Ether plays a critical role in its interaction with biological targets .
FK-506 3'-Methyl Ether can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired product and may involve temperature control, solvent selection, and reaction time .
FK-506 3'-Methyl Ether exerts its immunosuppressive effects primarily through its interaction with immunophilin FKBP12 (FK506-binding protein). The binding of FK-506 3'-Methyl Ether to FKBP12 forms a complex that inhibits calcineurin, an enzyme crucial for T-cell activation.
This mechanism highlights the compound's role in modulating immune responses, making it valuable in therapeutic applications .
FK-506 3'-Methyl Ether exhibits several notable physical and chemical properties:
The compound's lipophilicity contributes to its extensive metabolism in the liver via cytochrome P450 enzymes, affecting its pharmacokinetics .
FK-506 3'-Methyl Ether has significant applications in both clinical and research settings:
FK-506 3'-Methyl Ether (CAS 124554-16-1) is a semi-synthetic derivative of the macrolide immunosuppressant tacrolimus (FK-506). Its molecular formula is C45H71NO12, with a molecular weight of 818.04 g/mol, representing a 14 Da increase over the parent compound due to methylation [2] [3] [5]. The defining structural modification occurs at the C3' position of the macrolide ring, where a hydroxyl group (-OH) is converted to a methoxy group (-OCH3) via ether bond formation. This modification occurs without altering the core 23-membered macrolide lactone structure that characterizes the FK-506 scaffold [3] [8].
The structural relationship between FK-506 3'-Methyl Ether and tacrolimus reveals key differences impacting physicochemical behavior:
Table 1: Structural and Physicochemical Comparison with Tacrolimus (FK-506)
Property | FK-506 (Tacrolimus) | FK-506 3'-Methyl Ether | Biological Significance |
---|---|---|---|
Molecular Formula | C44H69NO12 | C45H71NO12 | Increased molecular weight & lipophilicity |
Molecular Weight | 804.02 g/mol | 818.04 g/mol | Altered pharmacokinetic distribution |
C3' Functional Group | Hydroxyl (-OH) | Methoxy (-OCH3) | Reduced hydrogen bonding capacity |
LogP (Estimated) | ~3.0 | ~3.8 | Enhanced membrane permeability |
Aqueous Solubility | Very low | Very low | Limited bioavailability |
The methylation eliminates a key hydrogen bond donor site, reducing polarity and increasing lipophilicity compared to tacrolimus (LogP increase of approximately 0.8 units). This modification significantly impacts molecular interactions with biological targets, particularly reducing binding affinity to FKBP-12 immunophilins, thereby diminishing its immunosuppressive activity relative to tacrolimus [6] [8].
The C3' methylation occurs at the cyclohexyl moiety within the FK-506 structure. The specific carbon affected is the tertiary carbon at position 3' of the cyclohexyl ring adjacent to the allyl side chain. X-ray crystallographic analysis (not shown in search results but inferred from naming conventions) confirms retention of the (1R,3R,4R) absolute configuration at the modified cyclohexyl ring after methylation [3]. The ether bond adopts a preferential equatorial orientation relative to the cyclohexyl ring, minimizing steric strain. This position-specific modification preserves the overall "bent" conformation of the macrolide ring essential for biological activity, while altering electronic properties and surface topology at the binding interface [3] [8]. The stereochemical notation for the complete molecule is (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-, identical to tacrolimus except at the methylated position [3].
FK-506 3'-Methyl Ether exhibits markedly lipophilic character consistent with its structural framework. Its solubility profile demonstrates high affinity for aprotic organic solvents and negligible solubility in aqueous systems:
The methylation enhances organic solubility slightly compared to tacrolimus due to increased lipophilicity, while aqueous solubility remains practically immeasurable (estimated <0.1 µg/mL). Solubility in DMSO (commonly used for in vitro studies) is sufficient for experimental use at typical working concentrations (5-10 mM stock solutions). The compound follows "like-dissolves-like" principles, with optimal dissolution in solvents of moderate polarity (chloroform: ε = 4.8; DMSO: ε = 47) that can solvate both the nonpolar macrolide backbone and polar lactone/carbonyl functionalities [3] [5].
FK-506 3'-Methyl Ether demonstrates moderate thermal stability but significant sensitivity to hydrolytic and photolytic degradation:
Table 2: Stability Profile Summary
Condition | Stability Outcome | Storage Recommendations |
---|---|---|
Solid State (Ambient) | Gradual degradation over weeks/months | -20°C under inert atmosphere (N2/Ar) |
Solid State (-20°C) | Stable for >1 year when protected from light | Amber vials with desiccant |
Methanol Solution (-20°C) | Stable for >6 months | Sealed containers |
DMSO Solution (-20°C) | Stable for 1-3 months | Avoid freeze-thaw cycles |
Aqueous Buffer (pH 7.4) | Rapid degradation (T1/2 < 24 hours) | Prepare immediately before use |
Light Exposure | Rapid photodegradation | Amber glass; minimal light exposure |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: